molecular formula C21H26N2 B5235642 N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine

Katalognummer B5235642
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: LBWUOSFEIJQALZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine, also known as ECB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that belongs to the class of carbazole derivatives and has been found to possess significant biological activity. ECB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, leading to its biological activity. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has been shown to bind to the serotonin transporter, leading to the inhibition of serotonin reuptake. This may contribute to its anti-inflammatory and anti-cancer properties. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This may contribute to its anti-inflammatory properties.
Biochemical and physiological effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has been shown to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. It has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer drug candidate. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has several advantages and limitations for lab experiments. One advantage is its high purity and yield, which makes it a viable compound for further research. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine also possesses significant biological activity, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine is not fully understood, which may hinder its development as a drug candidate. Additionally, further studies are needed to determine the safety and efficacy of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine in humans.

Zukünftige Richtungen

There are several future directions for research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine. One potential direction is the development of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. Further studies are needed to determine the safety and efficacy of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine in humans. Another potential direction is the investigation of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine's electronic properties, which may have potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine, which may lead to the development of more effective drugs.

Synthesemethoden

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine involves a multi-step process that requires the use of several reagents and solvents. The first step involves the preparation of 9-ethylcarbazole, which is then reacted with formaldehyde to form the intermediate compound, N-(9-ethylcarbazol-3-yl)methanol. This intermediate is then reacted with cyclohexylamine to produce N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine. The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has been optimized to achieve high yields and purity, making it a viable compound for further research.

Wissenschaftliche Forschungsanwendungen

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant biological activity, making it a promising candidate for drug development. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a potential drug candidate for the treatment of various diseases. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has also been investigated for its potential use in the field of organic electronics, due to its unique electronic properties.

Eigenschaften

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h6-7,10-14,17,22H,2-5,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWUOSFEIJQALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3CCCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.